molecular formula C10H18N2O B12915989 3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl- CAS No. 82387-91-5

3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl-

Cat. No.: B12915989
CAS No.: 82387-91-5
M. Wt: 182.26 g/mol
InChI Key: OIPPWAMVRPIVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of hexyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxypyrazolones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent.

    Industry: Used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Known for its analgesic and anti-inflammatory properties.

    1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one: Investigated for its potential as an antimicrobial agent.

Uniqueness

1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one is unique due to its hexyl group, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other pyrazolones.

Properties

CAS No.

82387-91-5

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-hexyl-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H18N2O/c1-3-4-5-6-7-12-10(13)8-9(2)11-12/h3-8H2,1-2H3

InChI Key

OIPPWAMVRPIVHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)CC(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.